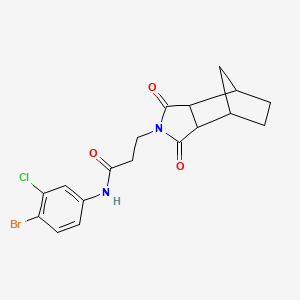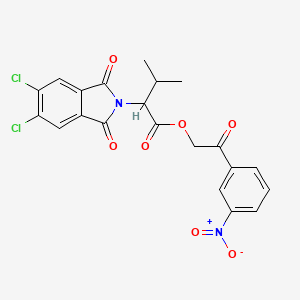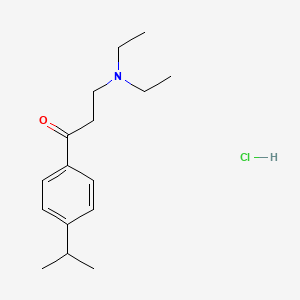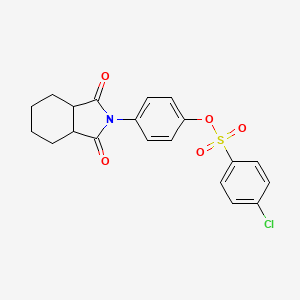![molecular formula C20H31N3O4 B4007384 1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone](/img/structure/B4007384.png)
1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone
説明
1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone is a useful research compound. Its molecular formula is C20H31N3O4 and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.23145648 g/mol and the complexity rating of the compound is 445. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anti-tumor Applications
1-[2-({3-[2-hydroxy-3-(4-morpholinyl)propoxy]benzyl}amino)ethyl]-2-pyrrolidinone, through its derivatives, has shown promise in anti-tumor research. Benzopyranylamine compounds, structurally related to this chemical, have been identified as active anti-tumor agents against various human cancer cell lines, including breast, CNS, and colon cancer. These compounds exhibit total growth inhibition in vitro at very low concentrations, highlighting their potential for cancer therapy. Selected benzopyrans are undergoing in vivo Xenograft testing against susceptible human cancers to further assess their efficacy (Jurd, 1996).
Vasodilation Properties
Research into the synthesis of new 3-pyridinecarboxylates, incorporating morpholine derivatives, has revealed considerable vasodilation properties. These compounds, particularly when involving secondary amines like piperidine or morpholine with 2-bromo-3-pyridinecarboxylate derivatives, show remarkable potency in inducing vasodilation. Screening using isolated thoracic aortic rings of rats demonstrated that specific synthesized pyridinecarboxylates significantly reduce maximal norepinephrine hydrochloride-induced contracture, indicating their potential application in treating cardiovascular disorders (Girgis et al., 2008).
Synthesis of Heterocyclic Compounds
The compound and its morpholine derivatives have been used in the synthesis of a wide range of heterocyclic compounds. For example, reactions involving morpholine have led to the creation of various novel heterocyclic structures, which are essential in developing pharmaceuticals and materials science. These synthetic strategies and resulting compounds highlight the chemical's versatility in creating complex and functionally diverse heterocycles (Ratemi et al., 1993).
Photoinitiators for UV-curable Coatings
Copolymeric systems incorporating morpholine derivatives have been investigated as photoinitiators for ultraviolet-curable coatings. These polymers, designed to simulate the conditions of TiO2-pigmented formulations, have shown synergistic effects of activity, albeit with some efficiency trade-offs compared to their homopolymer counterparts. The research underscores the potential of these copolymeric systems in the industrial application of UV-curable pigmented coatings, offering insights into the structural and mechanistic requirements for optimizing photoinitiation efficiency (Angiolini et al., 1997).
特性
IUPAC Name |
1-[2-[[3-(2-hydroxy-3-morpholin-4-ylpropoxy)phenyl]methylamino]ethyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O4/c24-18(15-22-9-11-26-12-10-22)16-27-19-4-1-3-17(13-19)14-21-6-8-23-7-2-5-20(23)25/h1,3-4,13,18,21,24H,2,5-12,14-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIDIIKCVZIHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNCC2=CC(=CC=C2)OCC(CN3CCOCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N'-(4-chlorophenyl)-N-[2-[4-(3,4-dichlorobenzoyl)piperazin-1-yl]ethyl]oxamide](/img/structure/B4007311.png)
![2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)-3-phenyl-N-(1-phenylethyl)propanamide](/img/structure/B4007326.png)

![1-[2-Hydroxy-3-[2-methoxy-4-[(4-propan-2-ylpiperazin-1-yl)methyl]phenoxy]propyl]piperidin-4-ol](/img/structure/B4007343.png)






![2-{[4-(2-furoyl)-1,4-diazepan-1-yl]methyl}-6-methoxyphenol](/img/structure/B4007372.png)
![3-[benzyl(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4007391.png)
![N'-[(3-methylphenyl)methyl]-N-(oxolan-3-ylmethyl)oxamide](/img/structure/B4007398.png)
